molecular formula C11H17F3N2O B12270683 N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12270683
M. Wt: 250.26 g/mol
InChI Key: LUBUPVQGRFMIIX-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoroethyl group attached to a piperidine ring, which is further connected to a cyclopropanecarboxamide moiety. The presence of the trifluoromethyl group is particularly noteworthy as it imparts unique properties to the compound, making it valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2,2,2-trifluoroethylamine with a suitable piperidine precursor under controlled conditions. This intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity, enhancing its binding affinity to target proteins and enzymes. This interaction can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Trifluoromethyl-containing compounds: Other compounds with trifluoromethyl groups, such as fluoxetine and celecoxib, also demonstrate unique pharmacological properties.

Uniqueness

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide stands out due to its combination of the trifluoromethyl group and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17F3N2O

Molecular Weight

250.26 g/mol

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C11H17F3N2O/c12-11(13,14)7-16-5-1-2-9(6-16)15-10(17)8-3-4-8/h8-9H,1-7H2,(H,15,17)

InChI Key

LUBUPVQGRFMIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)NC(=O)C2CC2

Origin of Product

United States

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